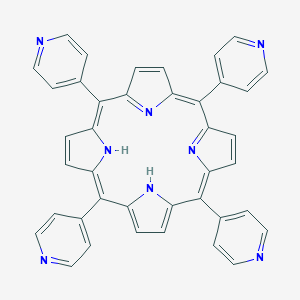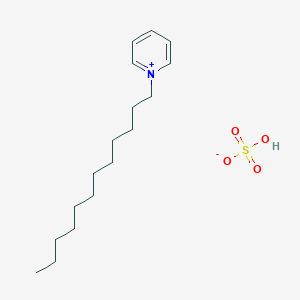
Laurylpyridinium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laurylpyridinium sulfate (LPS) is a cationic surfactant that is widely used in various scientific research applications. It is a quaternary ammonium compound that is synthesized by the reaction of laurylamine and pyridine. LPS has gained significant attention due to its unique properties, such as its ability to act as a disinfectant, antiseptic, and preservative.
Mecanismo De Acción
Laurylpyridinium sulfate acts as a cationic surfactant and disrupts the cell membrane of microorganisms. It binds to the negatively charged cell membrane of bacteria and fungi, causing the membrane to rupture and leading to cell death. Laurylpyridinium sulfate also disrupts the lipid bilayer of viruses, preventing their replication and spread.
Efectos Bioquímicos Y Fisiológicos
Laurylpyridinium sulfate has been shown to have a variety of biochemical and physiological effects. It has antimicrobial properties and can inhibit the growth of bacteria and fungi. Laurylpyridinium sulfate has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, Laurylpyridinium sulfate has been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Laurylpyridinium sulfate is a versatile compound that has many advantages for lab experiments. It is readily available, easy to use, and has a wide range of applications. However, Laurylpyridinium sulfate can be toxic at high concentrations and can interfere with some experimental procedures. It is important to use Laurylpyridinium sulfate in the appropriate concentration and to take precautions when handling it.
Direcciones Futuras
There are many future directions for the use of Laurylpyridinium sulfate in scientific research. One area of research is the development of new antimicrobial agents based on Laurylpyridinium sulfate. Another area of research is the use of Laurylpyridinium sulfate in the synthesis of nanoparticles for drug delivery and imaging. Additionally, Laurylpyridinium sulfate could be used in the development of new chromatography columns for the purification of biomolecules. Finally, further research is needed to understand the full range of biochemical and physiological effects of Laurylpyridinium sulfate, including its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, Laurylpyridinium sulfate is a cationic surfactant that has many scientific research applications. It is synthesized by the reaction of laurylamine and pyridine and has unique properties, such as its ability to act as a disinfectant, antiseptic, and preservative. Laurylpyridinium sulfate has a wide range of applications in various industries, including pharmaceuticals, cosmetics, and food processing. It has antimicrobial, anti-inflammatory, and antioxidant properties and has potential applications in drug delivery, imaging, and cancer therapy. Further research is needed to fully understand the biochemical and physiological effects of Laurylpyridinium sulfate and its potential use in the treatment of various diseases.
Métodos De Síntesis
Laurylpyridinium sulfate is synthesized by the reaction of laurylamine and pyridine in the presence of sulfuric acid. The reaction results in the formation of Laurylpyridinium sulfate and water. The chemical equation for the synthesis of Laurylpyridinium sulfate is as follows:
Laurylamine + Pyridine + Sulfuric acid → Laurylpyridinium sulfate + Water
Aplicaciones Científicas De Investigación
Laurylpyridinium sulfate has a wide range of scientific research applications. It is commonly used as a disinfectant and antiseptic in various industries, such as pharmaceuticals, cosmetics, and food processing. Laurylpyridinium sulfate is also used in the synthesis of nanoparticles, which have potential applications in drug delivery, imaging, and cancer therapy. Moreover, Laurylpyridinium sulfate is used in the preparation of chromatography columns, which are used to separate and purify proteins and other biomolecules.
Propiedades
Número CAS |
17342-21-1 |
|---|---|
Nombre del producto |
Laurylpyridinium sulfate |
Fórmula molecular |
C17H31NO4S |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
1-dodecylpyridin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C17H30N.H2O4S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4/h11,13-14,16-17H,2-10,12,15H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
IQDVXXOBJULTFE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.OS(=O)(=O)[O-] |
SMILES canónico |
[H+].CCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Otros números CAS |
17342-21-1 |
Números CAS relacionados |
104-73-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



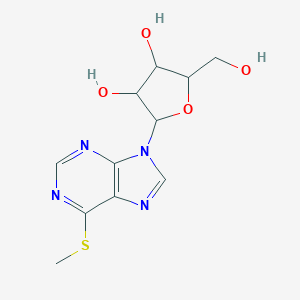
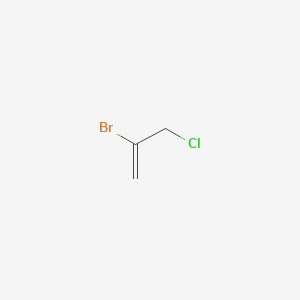
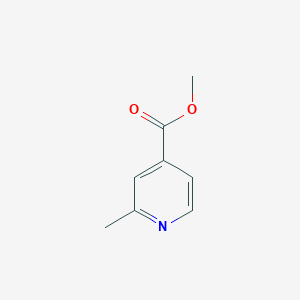
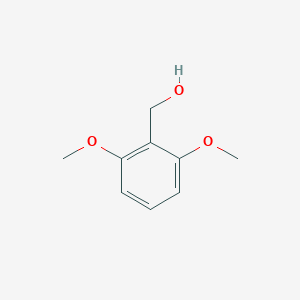
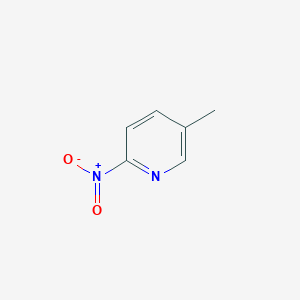
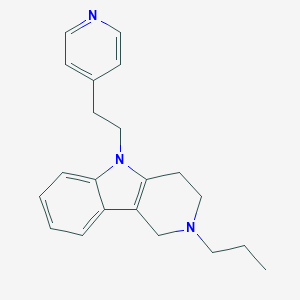
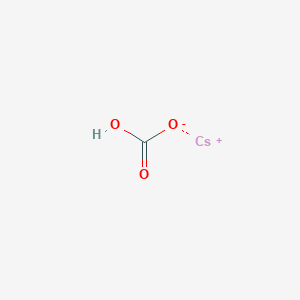
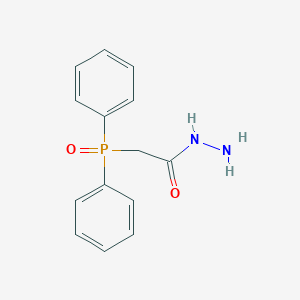
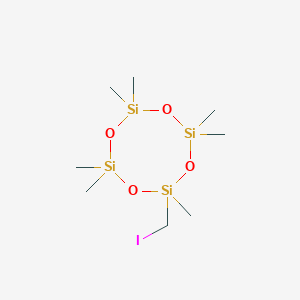
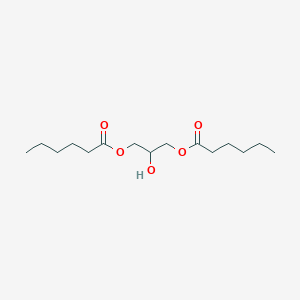
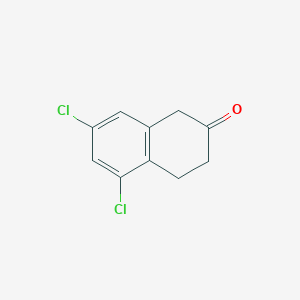
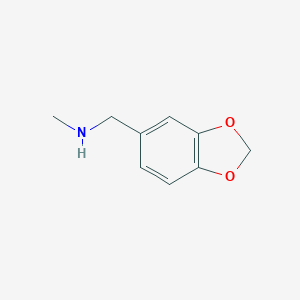
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
